molecular formula C12H16ClN3 B8791910 2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8791910
M. Wt: 237.73 g/mol
InChI Key: PJXISGLJRLXGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

2-chloro-6-methyl-7-pentan-3-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H16ClN3/c1-4-10(5-2)16-8(3)6-9-7-14-12(13)15-11(9)16/h6-7,10H,4-5H2,1-3H3

InChI Key

PJXISGLJRLXGRA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=CC2=CN=C(N=C21)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave vial is added (2-Chloro-5-prop-1-ynyl-pyrimidin-4-yl)-(1-ethyl-propyl)-amine (0.22 g, 0.92 mmol), anhydrous DMF (3 ml), and CuI (53 mg, 0.27 mmol). The reaction is heated at 160° C. for 1 hr by employing microwave. The reaction mixture is diluted with EtOAc, washed with sat. NaHCO3 aqueous solution and water, dried over Na2SO4, and concentrated in vacuo. Purification with column chromatography (SiO2, 1:4 EtOAC/Hexane) gives 43 mg of the desired product.
Name
(2-Chloro-5-prop-1-ynyl-pyrimidin-4-yl)-(1-ethyl-propyl)-amine
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
53 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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